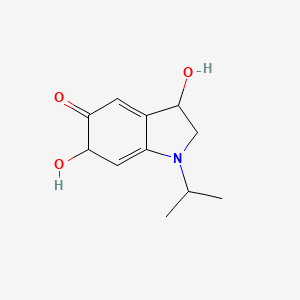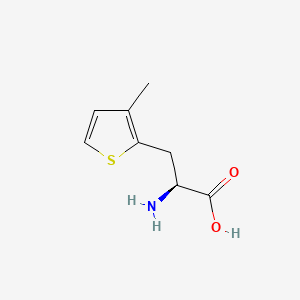
L-2-(3-METHYLTHIENYL)ALANINE
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-2-(3-METHYLTHIENYL)ALANINE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available thiophene derivatives.
Functionalization: The thiophene ring is functionalized to introduce the methyl group at the 3-position.
Amino Acid Coupling: The functionalized thiophene derivative is then coupled with alanine or its derivatives using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic methods using engineered microorganisms. For example, recombinant Escherichia coli strains expressing specific enzymes can be used to produce the compound in large quantities under optimized fermentation conditions .
化学反应分析
Types of Reactions
L-2-(3-METHYLTHIENYL)ALANINE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiophene ring can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: EDCI, HOBt, and other peptide coupling reagents.
Major Products
The major products formed from these reactions include oxidized thiophene derivatives, reduced thiophene derivatives, and various substituted amino acid derivatives.
科学研究应用
L-2-(3-METHYLTHIENYL)ALANINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
作用机制
The mechanism of action of L-2-(3-METHYLTHIENYL)ALANINE involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various metabolic pathways. The thiophene ring may also interact with molecular targets, modulating their activity and leading to specific biological effects .
相似化合物的比较
Similar Compounds
L-ALANINE: A non-essential amino acid with a simpler structure, lacking the thiophene ring.
L-2-THIENYLALANINE: Similar to L-2-(3-METHYLTHIENYL)ALANINE but without the methyl group on the thiophene ring.
L-3-METHYLTHIENYLGLYCINE: Contains a glycine backbone instead of alanine.
Uniqueness
This compound is unique due to the presence of the methyl-substituted thiophene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other amino acids and their derivatives, making it valuable for specific applications in research and industry .
属性
IUPAC Name |
(2S)-2-amino-3-(3-methylthiophen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-5-2-3-12-7(5)4-6(9)8(10)11/h2-3,6H,4,9H2,1H3,(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGATZGKFEJXZOA-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001227853 | |
| Record name | 2-Thiophenepropanoic acid, α-amino-3-methyl-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001227853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154593-59-6 | |
| Record name | 2-Thiophenepropanoic acid, α-amino-3-methyl-, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154593-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenepropanoic acid, α-amino-3-methyl-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001227853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propanedioic acid, [(2-hydroxyethyl)amino]- (9CI)](/img/new.no-structure.jpg)
![4-Ethoxy-1H-imidazo[2,1-b]purine](/img/structure/B588745.png)
![Isoxazolo[4,3-G]indolizine](/img/structure/B588748.png)

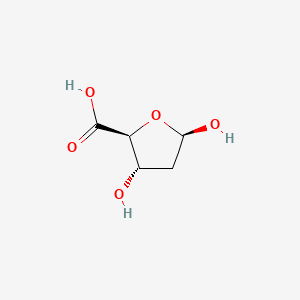

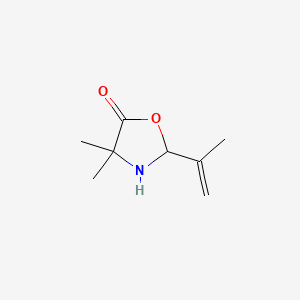
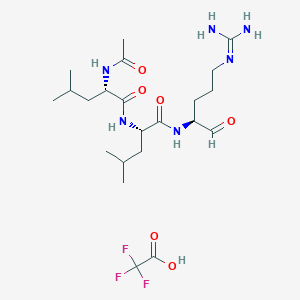
![2,3-Diazatricyclo[2.2.2.21,4]decane(9CI)](/img/structure/B588762.png)
